molecular formula C24H28N2O3S B5117457 ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B5117457
M. Wt: 424.6 g/mol
InChI Key: SAJSPOFYMMGGSW-UHFFFAOYSA-N
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Description

Ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as BZP, is a synthetic compound that has been used in scientific research for its potential as a psychoactive drug. BZP is a member of the piperazine family and has been found to produce effects similar to those of amphetamines. While BZP has been investigated for its potential as a recreational drug,

Mechanism of Action

Ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate acts as a dopamine and serotonin releaser, similar to amphetamines. It also has affinity for the serotonin 5-HT2B and 5-HT2C receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to produce a range of effects on the central nervous system, including increased alertness, euphoria, and enhanced cognitive function. ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in scientific research is its ability to produce effects similar to those of amphetamines without the same level of toxicity. However, ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to have potential for abuse and addiction, which could limit its usefulness in certain experiments.

Future Directions

There are several potential directions for future research on ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is its potential as a treatment for depression and other mood disorders. ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been studied for its effects on cognitive function, and further research could explore its potential as a cognitive enhancer. Additionally, research could investigate the potential for ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate to interact with other drugs or substances, which could have implications for its use in clinical settings.

Synthesis Methods

Ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized through a multi-step process that involves the reaction of piperazine with benzothiazole and phenoxyethyl bromide. The resulting compound is then esterified with ethyl chloroformate to yield ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been investigated for its potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been studied for its effects on the central nervous system and its potential as a cognitive enhancer.

properties

IUPAC Name

ethyl 1-(1,3-benzothiazol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-2-28-23(27)24(14-17-29-19-8-4-3-5-9-19)12-15-26(16-13-24)18-22-25-20-10-6-7-11-21(20)30-22/h3-11H,2,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJSPOFYMMGGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NC3=CC=CC=C3S2)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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